Cas no 886907-69-3 (N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-phenoxybenzamide)

N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-phenoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-[5-[3-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-phenoxy-
- N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-phenoxybenzamide
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- Inchi: 1S/C22H17N3O5S/c1-31(27,28)17-11-7-8-15(14-17)21-24-25-22(30-21)23-20(26)18-12-5-6-13-19(18)29-16-9-3-2-4-10-16/h2-14H,1H3,(H,23,25,26)
- InChI Key: VVHHQYRFLJANPO-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=CC(S(C)(=O)=O)=C2)O1)(=O)C1=CC=CC=C1OC1=CC=CC=C1
N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-phenoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2645-0711-5mg |
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
886907-69-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2645-0711-20mg |
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
886907-69-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2645-0711-20μmol |
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
886907-69-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2645-0711-30mg |
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
886907-69-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2645-0711-4mg |
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
886907-69-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2645-0711-25mg |
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
886907-69-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2645-0711-1mg |
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
886907-69-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2645-0711-40mg |
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
886907-69-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2645-0711-10mg |
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
886907-69-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2645-0711-50mg |
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
886907-69-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-phenoxybenzamide Related Literature
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Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
Additional information on N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-phenoxybenzamide
N-5-(3-Methanesulfonylphenyl)-1,3,4-Oxadiazol-2-yl-2-phenoxybenzamide (CAS No. 886907-69-3): A Comprehensive Overview
The compound N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-phenoxybenzamide (CAS No. 886907-69-3) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzamides and features a unique combination of functional groups, including a 1,3,4-oxadiazole ring, a methanesulfonyl group, and a phenoxy group. These structural elements contribute to its versatile chemical properties and make it an interesting subject for both academic research and industrial applications.
The 1,3,4-oxadiazole ring is a heterocyclic structure that is known for its stability and reactivity in various chemical reactions. This moiety plays a crucial role in determining the compound's electronic properties and its ability to participate in hydrogen bonding or other non-covalent interactions. The presence of the methanesulfonyl group further enhances the compound's functionality by introducing a strong electron-withdrawing effect, which can influence its reactivity in synthetic transformations. Additionally, the phenoxy group adds aromaticity and potential sites for further functionalization or substitution.
Recent studies have highlighted the importance of such compounds in drug discovery efforts. The combination of these functional groups in N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-phenoxybenzamide makes it a promising candidate for targeting specific biological pathways or enzymes. For instance, researchers have explored its potential as an inhibitor of certain kinase enzymes, which are critical in cellular signaling processes. The compound's ability to modulate these pathways could lead to innovative therapeutic strategies for treating diseases such as cancer or inflammatory disorders.
In terms of synthesis, this compound can be prepared through a multi-step process involving advanced organic chemistry techniques. The synthesis typically involves the formation of the oxadiazole ring via cyclization reactions followed by subsequent substitutions or couplings to introduce the methanesulfonyl and phenoxy groups. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
From an environmental perspective, understanding the degradation pathways of such compounds is essential for assessing their environmental impact. Recent research has focused on evaluating the biodegradation potential of N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-phenoxybenzamide under various conditions. These studies aim to determine whether the compound can be safely integrated into industrial processes without posing risks to ecosystems.
Furthermore, computational chemistry tools have been employed to predict the physical and chemical properties of this compound. Molecular modeling studies have provided insights into its solubility, stability under different pH conditions, and interactions with biological macromolecules such as proteins or DNA. These computational approaches complement experimental data and help guide future research directions.
In conclusion, N-5-(3-methanesulfonylphenyl)-1,3,4-Oxadiazol-2-YL-Benzoic Acid Amide (CAS No. 886907–69–3) is a fascinating molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for advancing both fundamental research and applied sciences. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of innovation in modern chemistry.
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